Quinovin

Übersicht

Beschreibung

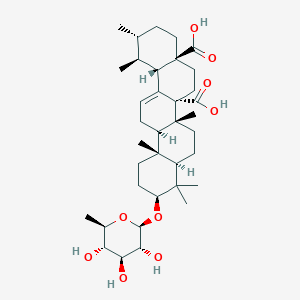

Quinovin is a bitter crystalline glycoside found especially in cinchona . It belongs to the class of organic compounds known as quinolines, which are characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms .

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

This compound has a molecular formula of C36H56O9 . The structure of quinoline, a family member of this compound, is composed of a benzene ring and a pyridine ring fused at two adjacent carbon atoms .

Chemical Reactions Analysis

Chemical reactions involving quinoline derivatives have been studied extensively . These reactions often involve changes in the state of matter of β-keto acids esters, which then react with aromatic amines .

Wissenschaftliche Forschungsanwendungen

Snake Venom Inhibitor : Quinovin glycosides, isolated from Mitragyna stipulosa, have shown significant inhibitory activity against snake venom phosphodiesterase I, suggesting potential therapeutic applications in snakebite treatments (Fatima et al., 2002).

Cytotoxic Properties : A study on triterpenoids isolated from Mitragyna stipulosa found that this compound glycosides exhibit varying degrees of cytotoxicity, which could be relevant for developing cancer treatments (Tapondjou et al., 2002).

Antileishmanial Activity : this compound glycosides from Nauclea diderrichii have shown strong antileishmanial activity, indicating potential use in treating Leishmania infections (Di Giorgio et al., 2006).

Anti-Diabetic Properties : The n-butanol fraction of Zygophyllum melongena, containing quinovic acid glycosides, has anti-diabetic properties, suggesting its use in managing diabetes (Ganbaatar et al., 2016).

Plant Growth Regulation : Calonyctin A, related to quinovic acid glycosides, has been identified as a plant growth regulator, indicating potential agricultural applications (Fang et al., 1993).

Microbial Biotransformation : Quinovic acid glycosides can undergo microbial biotransformation, highlighting their potential in microbial studies and biotechnological applications (Cheng et al., 2004).

Antifungal Activity : The antifungal properties of quinovic acid glycosides, as found in Uncaria tomentosa, are significant for developing treatments against fungal infections (Moraes et al., 2015).

Anti-Inflammatory Activity : Quinovic acid glycosides from Uncaria tomentosa exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory disorders (Aquino et al., 1991).

Anti-HIV Properties : Patentiflorin A, containing a quinovopyranosyloxy group, has been found to inhibit drug-resistant HIV-1 strains, indicating its potential in HIV treatment (Zhang et al., 2017).

Antiviral Activity : Quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda have shown antiviral activity, suggesting their use in antiviral drug development (Aquino et al., 1989).

Wirkmechanismus

Target of Action

Quinovin, also known as Chinovin, is a glucoside isolated from the bark of Cortex chinae and Mitragyna stipulosa . It is a mixture of three glycosides: 60% A (Quinovic acid b-D-quinovoside), 5% B (Cincholic acid b-D-quinovoside), and 30% C (Quinovic acid b-D-glucoside) . The primary target of this compound is phosphodiesterase 1 (PDE1) from snake venom . PDE1 plays a crucial role in regulating levels of intracellular cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

This compound inhibits PDE1 in submillimolar concentrations . By inhibiting PDE1, this compound prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in altered signal transduction within the cell, potentially affecting a variety of cellular processes.

Biochemical Pathways

These pathways play roles in a variety of cellular processes, including inflammation, smooth muscle contraction, cardiac function, and neurotransmission .

Pharmacokinetics

Like other quinolones, it is expected to have good bioavailability and to be metabolized in the liver

Result of Action

For example, it may affect smooth muscle relaxation, inflammation, and neurotransmission

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many drugs

Safety and Hazards

Eigenschaften

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQHFWXBKTHST-DLCGLXBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107870-05-3 | |

| Record name | Quinovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)

![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)